

# Spectroscopic Analysis of Methyl 3-benzoylpropionate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 3-benzoylpropionate

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This technical guide provides a comprehensive overview of the key spectroscopic data for **Methyl 3-benzoylpropionate** ( $C_{11}H_{12}O_3$ , CAS No: 25333-24-8), a compound of interest in various synthetic pathways. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

## Molecular Structure

**Methyl 3-benzoylpropionate**, also known as methyl 4-oxo-4-phenylbutanoate, possesses the following chemical structure:

Chemical Formula:  $C_{11}H_{12}O_3$  [1][2] Molecular Weight: 192.21 g/mol [1][2][3]

## Spectroscopic Data

The spectroscopic data presented below are crucial for the structural elucidation and quality control of **Methyl 3-benzoylpropionate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform ( $CDCl_3$ ) with tetramethylsilane (TMS) as the internal standard.[4][5][6]

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Methyl 3-benzoylpropionate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.95 - 8.05	Multiplet	2H	Aromatic (ortho- protons of benzoyl group)
7.40 - 7.60	Multiplet	3H	Aromatic (meta- and para-protons of benzoyl group)
3.68	Singlet	3H	$-\text{OCH}_3$ (Methyl ester)
3.30	Triplet	2H	$-\text{C}(=\text{O})\text{CH}_2-$
2.80	Triplet	2H	$-\text{CH}_2\text{C}(=\text{O})\text{O}-$

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Methyl 3-benzoylpropionate**

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
198.0	$\text{C}=\text{O}$	Benzoyl Carbonyl
173.2	$\text{C}=\text{O}$	Ester Carbonyl
136.7	C	Aromatic (quaternary)
133.2	$\text{CH}$	Aromatic (para)
128.6	$\text{CH}$	Aromatic (meta)
128.0	$\text{CH}$	Aromatic (ortho)
51.8	$\text{CH}_3$	$-\text{OCH}_3$
34.0	$\text{CH}_2$	$-\text{C}(=\text{O})\text{CH}_2-$
28.2	$\text{CH}_2$	$-\text{CH}_2\text{C}(=\text{O})\text{O}-$

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum for **Methyl 3-benzoylpropionate** is typically obtained from a liquid film (neat).

Table 3: Key IR Absorption Bands for **Methyl 3-benzoylpropionate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
~3060	Medium	C-H Stretch	Aromatic
~2950	Medium	C-H Stretch	Aliphatic
~1735	Strong	C=O Stretch	Ester Carbonyl
~1685	Strong	C=O Stretch	Ketone Carbonyl
~1600, 1450	Medium-Weak	C=C Stretch	Aromatic Ring
~1215, 1160	Strong	C-O Stretch	Ester

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique used for this analysis.

Table 4: Major Mass Spectrometry Peaks (m/z) for **Methyl 3-benzoylpropionate**

m/z	Relative Intensity	Assignment
192	Low	[M] <sup>+</sup> (Molecular Ion)
161	High	[M - OCH <sub>3</sub> ] <sup>+</sup>
105	Base Peak	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup> (Benzoyl Cation)
77	High	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl Cation)
51	Medium	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific equipment being used.

### NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of **Methyl 3-benzoylpropionate** for  $^1\text{H}$  NMR or 20-30 mg for  $^{13}\text{C}$  NMR.<sup>[4]</sup> Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) TMS.<sup>[4]</sup>
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a 400 or 500 MHz NMR spectrometer at ambient temperature.<sup>[7]</sup>
- Data Processing: Process the raw data using appropriate software. Reference the chemical shifts to the TMS signal at 0.00 ppm.

### IR Spectroscopy

- Sample Preparation (Neat Liquid): Place a small drop of liquid **Methyl 3-benzoylpropionate** between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film.
- Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing: Perform a background subtraction using a spectrum of the clean salt plates.

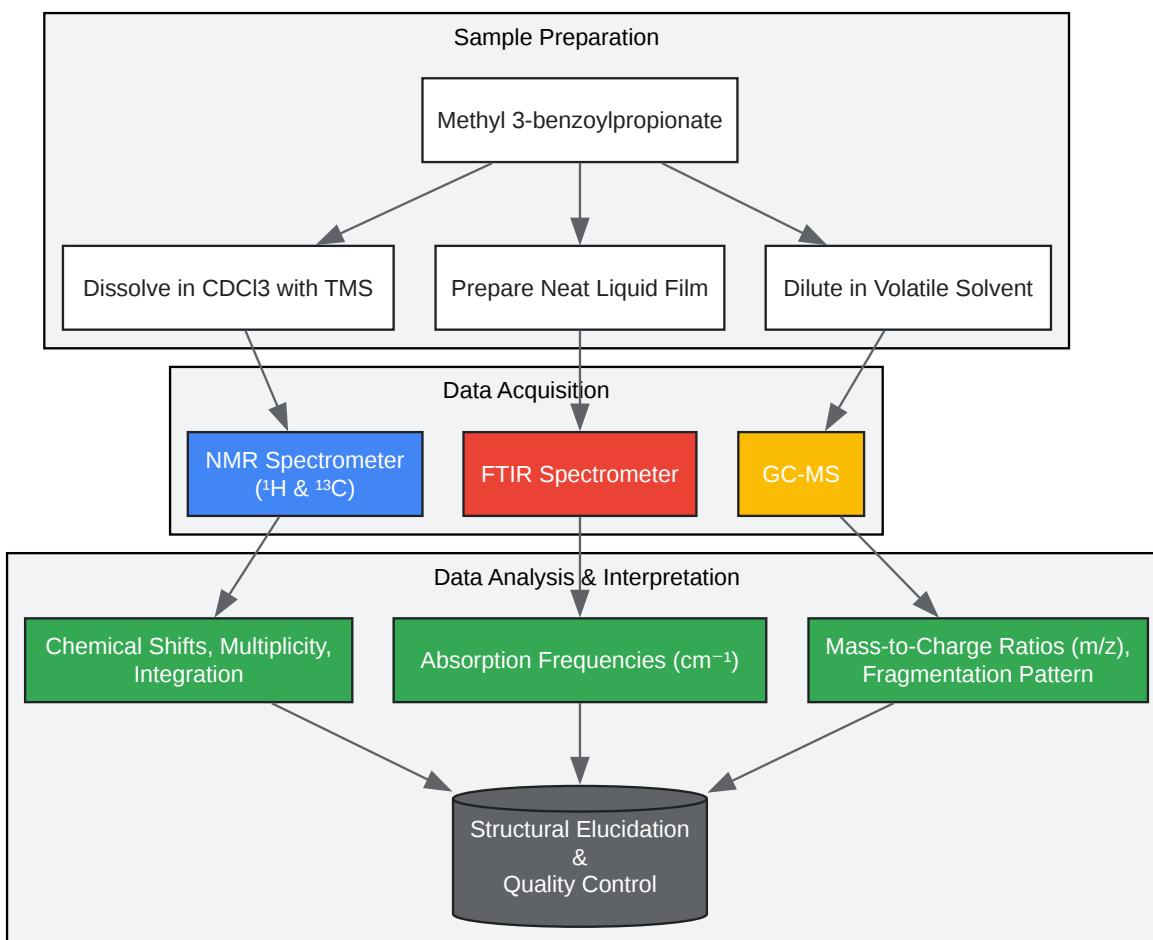
### Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **Methyl 3-benzoylpropionate** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Data Acquisition: Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS). The sample will be vaporized and separated on the GC column before entering the mass spectrometer. Use standard electron ionization (70 eV).

- Data Analysis: Identify the peak corresponding to **Methyl 3-benzoylpropionate** in the total ion chromatogram and analyze its corresponding mass spectrum.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Methyl 3-benzoylpropionate**.



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Caption: General workflow for the spectroscopic analysis of **Methyl 3-benzoylpropionate**.

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